molecular formula C17H15NO3S B14930947 N-(4-Methoxyphenyl)-2-naphthalenesulfonamide

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide

Cat. No.: B14930947
M. Wt: 313.4 g/mol
InChI Key: MTDOMJONLZHDLA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxyphenyl group attached to a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-naphthalenesulfonamide typically involves the reaction of 4-methoxyaniline with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-naphthalenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-2-naphthalenesulfonamide: Characterized by the presence of a methoxyphenyl group and a naphthalenesulfonamide moiety.

    N-(4-Methoxyphenyl)-2-naphthalenamine: Similar structure but lacks the sulfonamide group.

    N-(4-Methoxyphenyl)-2-naphthalenecarboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C17H15NO3S/c1-21-16-9-7-15(8-10-16)18-22(19,20)17-11-6-13-4-2-3-5-14(13)12-17/h2-12,18H,1H3

InChI Key

MTDOMJONLZHDLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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